NF449 is classified as a purinergic receptor antagonist, specifically targeting the P2X1 receptor. Its chemical structure includes symmetrical substitutions of the basic phenylcarbonyl urea core with sulfonic acids, which differentiates it from other related compounds. The compound is commercially available and can be sourced from various suppliers for research purposes .
The synthesis of NF449 involves multiple steps starting from basic chemical precursors. The method for synthesizing NF449 as an octasodium salt has been documented in previous studies . The synthesis typically includes the following steps:
The molecular structure of NF449 reveals a complex arrangement that contributes to its selectivity for the P2X1 receptor. The compound's structure can be depicted as follows:
The precise molecular formula for NF449 is CHNOS, with a molecular weight of approximately 468.5 g/mol. High-resolution crystallography or NMR studies may provide further insights into its three-dimensional conformation .
NF449 primarily acts through competitive inhibition at the P2X1 receptor site, blocking ATP-mediated signaling pathways. In biochemical assays, it has been shown to inhibit downstream signaling molecules such as STAT1 in fibroblast growth factor receptor 3 pathways. Notably, NF449 does not compete with ATP for binding, suggesting a unique mechanism that allows it to modulate kinase activity across varying ATP concentrations .
The mechanism of action for NF449 involves its binding to the P2X1 receptor, leading to inhibition of ATP-mediated signaling. This process can be summarized as follows:
The compound's ability to modulate these pathways highlights its relevance in cardiovascular and neurological research where purinergic signaling plays a critical role.
Relevant data regarding its physical properties can be crucial for formulation in biological assays .
NF449 has several significant applications in scientific research:
CAS No.: 109434-24-4
CAS No.: 158251-55-9
CAS No.: 302-61-4
CAS No.: 61080-23-7
CAS No.: 466-43-3